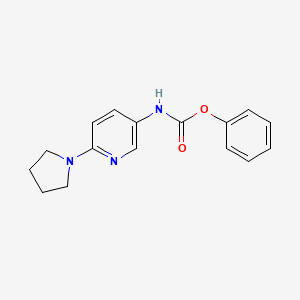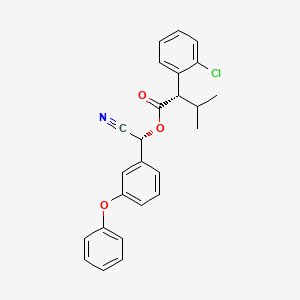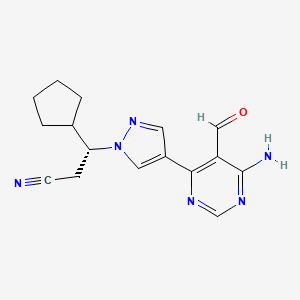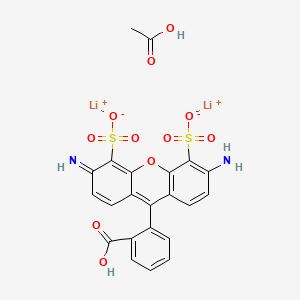
4,5-Disulfo Rhodamine-123 Dicarboxylic Acid Lithium Salt(Mixture of isomers, Technical Grade)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Diamino-9-[2,4(or 2,5)-dicarboxyphenyl]-4,5-disulfoxanthylium Inner Salt Lithium Salt is a complex organic compound that serves as an intermediate in the synthesis of various xanthene dyes. These dyes are particularly useful as fluorescent probes in biological samples due to their photostability and fluorescence properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Diamino-9-[2,4(or 2,5)-dicarboxyphenyl]-4,5-disulfoxanthylium Inner Salt Lithium Salt involves multiple steps. The initial step typically includes the reaction of 3,6-diamino-9-phenylxanthylium with sulfonic acid groups to introduce the disulfo groups. The carboxyphenyl groups are then introduced through a carboxylation reaction. The final step involves the formation of the inner salt and lithium salt forms under controlled pH conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are carefully monitored, including temperature, pH, and reaction time, to optimize yield and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
3,6-Diamino-9-[2,4(or 2,5)-dicarboxyphenyl]-4,5-disulfoxanthylium Inner Salt Lithium Salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the amino groups, leading to different functionalized products.
Substitution: The compound can undergo substitution reactions, particularly at the amino and carboxyphenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various xanthene dye derivatives, which are used in fluorescent probes and other applications .
Wissenschaftliche Forschungsanwendungen
3,6-Diamino-9-[2,4(or 2,5)-dicarboxyphenyl]-4,5-disulfoxanthylium Inner Salt Lithium Salt has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic compounds and dyes.
Biology: Employed as a fluorescent probe in biological imaging and diagnostics due to its photostability and fluorescence properties.
Medicine: Investigated for potential use in diagnostic imaging and as a marker in various assays.
Industry: Utilized in the production of high-performance dyes and pigments
Wirkmechanismus
The compound exerts its effects primarily through its fluorescent properties. When exposed to light, the compound absorbs photons and re-emits them at a different wavelength, making it useful as a fluorescent probe. The molecular targets and pathways involved include interactions with various biological molecules, such as proteins and nucleic acids, which can be visualized using fluorescence microscopy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluorescein: Another widely used fluorescent dye, but less photostable compared to 3,6-Diamino-9-[2,4(or 2,5)-dicarboxyphenyl]-4,5-disulfoxanthylium Inner Salt Lithium Salt.
Rhodamine B: Similar in structure but differs in the functional groups attached, leading to different fluorescence properties.
Eosin Y: Another xanthene dye with different applications in histology and cytology.
Uniqueness
Eigenschaften
Molekularformel |
C22H16Li2N2O11S2 |
|---|---|
Molekulargewicht |
562.4 g/mol |
IUPAC-Name |
dilithium;acetic acid;3-amino-9-(2-carboxyphenyl)-6-iminoxanthene-4,5-disulfonate |
InChI |
InChI=1S/C20H14N2O9S2.C2H4O2.2Li/c21-13-7-5-11-15(9-3-1-2-4-10(9)20(23)24)12-6-8-14(22)19(33(28,29)30)17(12)31-16(11)18(13)32(25,26)27;1-2(3)4;;/h1-8,21H,22H2,(H,23,24)(H,25,26,27)(H,28,29,30);1H3,(H,3,4);;/q;;2*+1/p-2 |
InChI-Schlüssel |
ZUVOEZCOLDHYHU-UHFFFAOYSA-L |
Kanonische SMILES |
[Li+].[Li+].CC(=O)O.C1=CC=C(C(=C1)C2=C3C=CC(=N)C(=C3OC4=C2C=CC(=C4S(=O)(=O)[O-])N)S(=O)(=O)[O-])C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


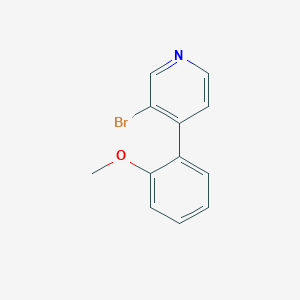
![6-[3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanoylamino]-N-[2-(3-hydroxy-3',6',10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,11,11a-decahydro-1H-benzo[a]fluorene-9,2'-3,3a,5,6,7,7a-hexahydrofuro[3,2-b]pyridine]-4'-yl)ethyl]hexanamide](/img/structure/B13853989.png)
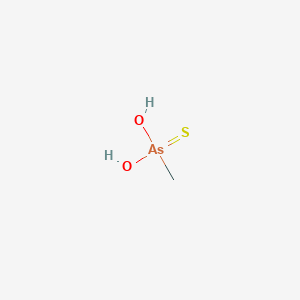
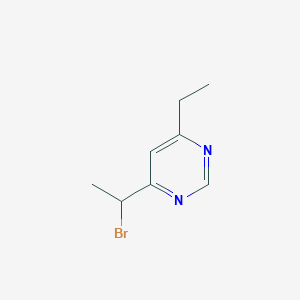
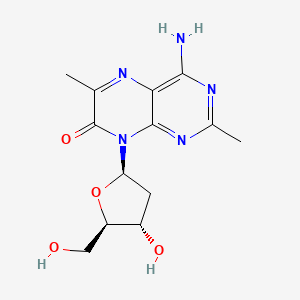
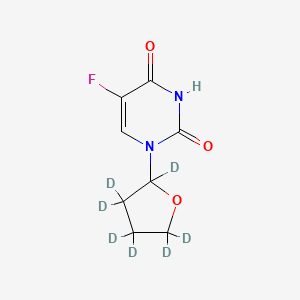
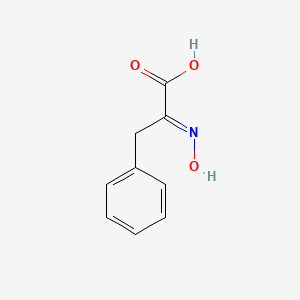
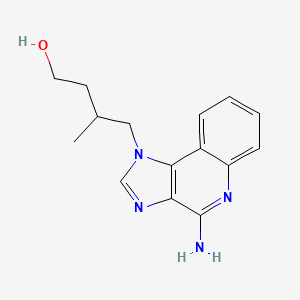
![[2-[Acetyloxy(deuterio)methyl]-4-(2-amino-6-chloropurin-9-yl)-1,3,4-trideuteriobutyl] acetate](/img/structure/B13854029.png)
![5-chloro-2-[(2,5-dichloropyridin-4-yl)amino]-N-methylbenzamide](/img/structure/B13854043.png)
